N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine
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Overview
Description
{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a chloromethoxyphenyl group and a pyridin-2-yloxyethylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chloromethoxyphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the furan derivative with 2-(pyridin-2-yloxy)ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: A purine alkaloid with stimulant properties.
Uniqueness
{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is unique due to its combination of a furan ring with a chloromethoxyphenyl group and a pyridin-2-yloxyethylamine moiety. This structure provides distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C19H19ClN2O3/c1-23-18-7-5-14(12-16(18)20)17-8-6-15(25-17)13-21-10-11-24-19-4-2-3-9-22-19/h2-9,12,21H,10-11,13H2,1H3 |
InChI Key |
JGJOVLVBTHRPIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)Cl |
Origin of Product |
United States |
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